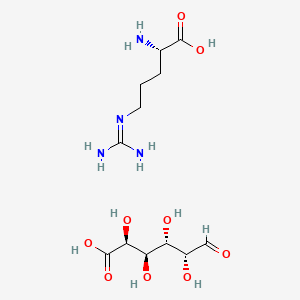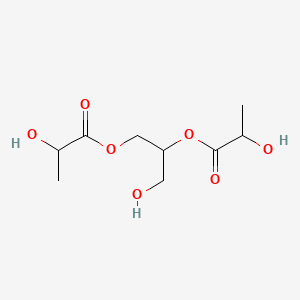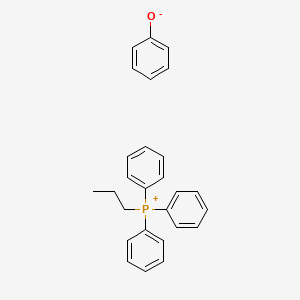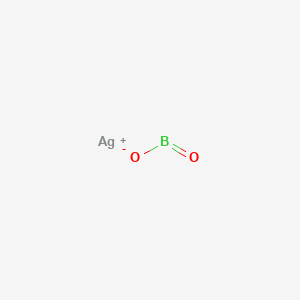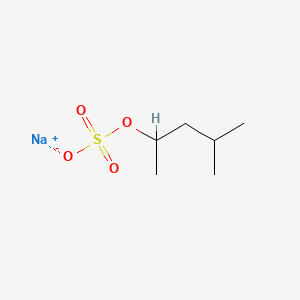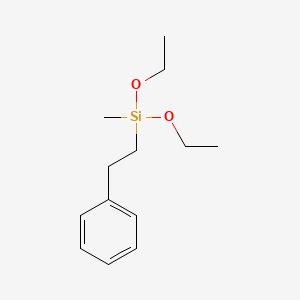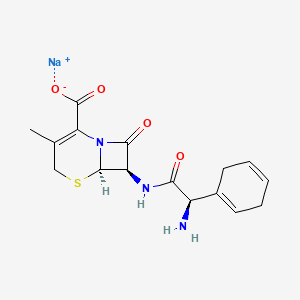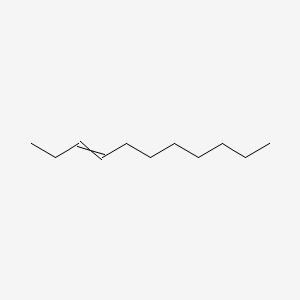
Alkenes, C10-13
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alkenes, C10-13, are a class of hydrocarbons characterized by the presence of carbon-to-carbon double bonds. These compounds are unsaturated, meaning they have fewer hydrogen atoms than alkanes with the same number of carbon atoms. The general formula for alkenes is CnH2n. This compound, specifically refer to alkenes with carbon chain lengths ranging from 10 to 13 carbon atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dehydration of Alcohols: Alkenes can be synthesized by dehydrating alcohols in the presence of strong acids like sulfuric or phosphoric acid at high temperatures.
Dehydrohalogenation of Alkyl Halides: Heating alkyl halides with alcoholic potassium hydroxide leads to the elimination of hydrogen halide, forming alkenes.
Reduction of Alkynes: Alkynes can be reduced to alkenes using hydrogen in the presence of palladised charcoal (Lindlar’s catalyst) for cis-alkenes or sodium in liquid ammonia for trans-alkenes.
Industrial Production Methods
Cracking of Petroleum: Alkenes are industrially produced by cracking long-chain hydrocarbons in petroleum.
Catalytic Dehydrogenation: This method involves the removal of hydrogen from alkanes using catalysts like platinum or chromium oxide at high temperatures.
Analyse Des Réactions Chimiques
Types of Reactions
Addition Reactions: Alkenes readily undergo addition reactions due to the presence of the double bond. Common addition reactions include
Oxidation Reactions: Alkenes can be oxidized to form epoxides, diols, or carbonyl compounds.
Polymerization: Alkenes can undergo polymerization to form polymers like polyethylene.
Common Reagents and Conditions
Hydrogenation: Hydrogen gas, nickel or platinum catalyst, high pressure.
Halogenation: Halogens (Cl2, Br2), room temperature.
Hydration: Water, acid catalyst (H2SO4), moderate temperature.
Oxidation: Potassium permanganate, ozone, room temperature.
Major Products Formed
Hydrogenation: Alkanes
Halogenation: Dihalides
Hydration: Alcohols
Oxidation: Epoxides, diols, carbonyl compounds
Applications De Recherche Scientifique
Alkenes, C10-13, have a wide range of applications in scientific research and industry:
Chemistry: Used as intermediates in organic synthesis and polymerization reactions.
Biology: Studied for their role in biological processes and as potential bioactive compounds.
Medicine: Investigated for their potential use in drug development and as precursors for pharmaceuticals.
Industry: Utilized in the production of plastics, lubricants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of alkenes involves the reactivity of the carbon-to-carbon double bond. This double bond can participate in various reactions, such as:
Electrophilic Addition: The double bond acts as a nucleophile, attacking electrophiles to form addition products.
Radical Reactions: Alkenes can undergo radical reactions, where the double bond reacts with radicals to form new products.
Catalytic Reactions: Transition metal catalysts can facilitate the addition or polymerization of alkenes by coordinating with the double bond.
Comparaison Avec Des Composés Similaires
Alkenes, C10-13, can be compared with other similar compounds:
Alkanes: Saturated hydrocarbons with single bonds (e.g., decane, undecane).
Alkynes: Unsaturated hydrocarbons with triple bonds (e.g., 1-decyne, 1-undecyne).
Aromatic Compounds: Compounds with conjugated pi-electron systems (e.g., benzene).
Similar Compounds
- Decane (C10H22)
- Undecane (C11H24)
- Dodecane (C12H26)
- Tridecane (C13H28)
- 1-Decene (C10H20)
- 1-Undecene (C11H22)
- 1-Dodecene (C12H24)
- 1-Tridecene (C13H26)
Propriétés
Numéro CAS |
60669-40-1 |
|---|---|
Formule moléculaire |
C11H22 |
Poids moléculaire |
154.29 g/mol |
Nom IUPAC |
undec-3-ene |
InChI |
InChI=1S/C11H22/c1-3-5-7-9-11-10-8-6-4-2/h5,7H,3-4,6,8-11H2,1-2H3 |
Clé InChI |
SDTYFWAQLSIEBH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC=CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(4-nitrophenyl)-1-Oxa-7-azaspiro[3.5]nonane](/img/structure/B12650020.png)
